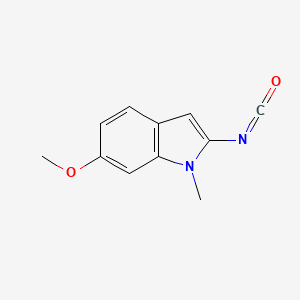
2-isocyanato-6-methoxy-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isocyanato-6-methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C11H10N2O2. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural products and pharmaceuticals. This compound is characterized by the presence of an isocyanate group (-N=C=O) at the 2-position, a methoxy group (-OCH3) at the 6-position, and a methyl group (-CH3) at the 1-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole typically involves the introduction of the isocyanate group onto a pre-formed indole ring. One common method is the reaction of 6-methoxy-1-methylindole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to form the isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of safer reagents or catalysts may be employed to reduce the environmental impact and improve the overall yield.
化学反応の分析
Types of Reactions
2-isocyanato-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Substitution Reactions: Halogenating agents, acids, or bases can facilitate substitution reactions on the indole ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.
Substituted Indoles: Formed from substitution reactions on the indole ring.
科学的研究の応用
2-isocyanato-6-methoxy-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with proteins or enzymes through the reactive isocyanate group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This can lead to the inhibition or modification of the target protein’s function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-isocyanato-1-methyl-1H-indole: Lacks the methoxy group at the 6-position.
6-methoxy-1-methyl-1H-indole: Lacks the isocyanate group at the 2-position.
2-isocyanato-6-methoxyindole: Lacks the methyl group at the 1-position.
Uniqueness
2-isocyanato-6-methoxy-1-methyl-1H-indole is unique due to the combination of the isocyanate, methoxy, and methyl groups on the indole ring. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
2-isocyanato-6-methoxy-1-methylindole |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3 |
InChIキー |
KUMDBJHRFMTOHX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


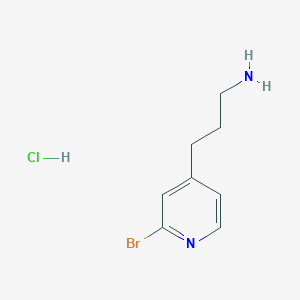
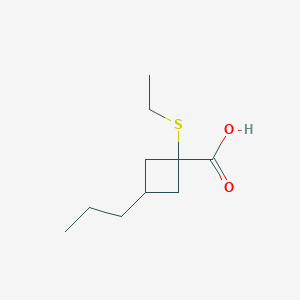
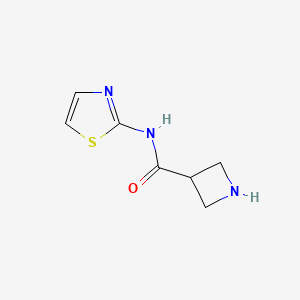
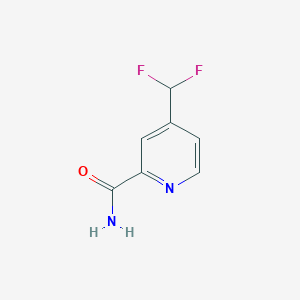
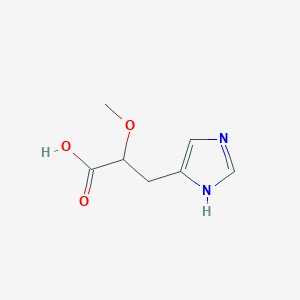
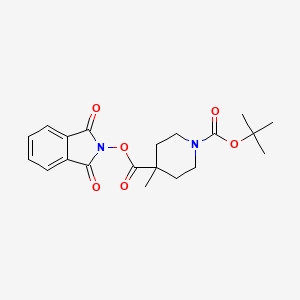
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
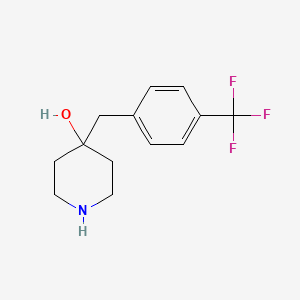
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
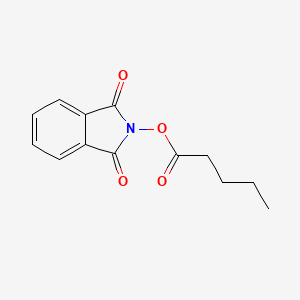
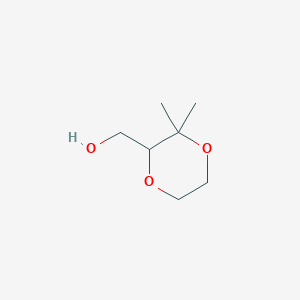
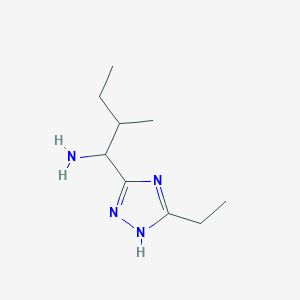
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
